molecular formula C20H17Cl3N2O5S2 B425474 2,3-dichloro-N-[4-[(5-chloro-2-methylphenyl)sulfamoyl]phenyl]-4-methoxybenzenesulfonamide

2,3-dichloro-N-[4-[(5-chloro-2-methylphenyl)sulfamoyl]phenyl]-4-methoxybenzenesulfonamide

Cat. No.: B425474
M. Wt: 535.8g/mol
InChI Key: HOYNBIXFOPJNPU-UHFFFAOYSA-N
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Description

2,3-dichloro-N-[4-[(5-chloro-2-methylphenyl)sulfamoyl]phenyl]-4-methoxybenzenesulfonamide is a complex organic compound with significant applications in various fields This compound is characterized by its unique structure, which includes multiple chloro, methoxy, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The process often starts with the chlorination of a suitable benzene derivative, followed by sulfonation and subsequent substitution reactions to introduce the desired functional groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and sulfonation processes, utilizing specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity, making the process more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions

2,3-dichloro-N-[4-[(5-chloro-2-methylphenyl)sulfamoyl]phenyl]-4-methoxybenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst selection playing crucial roles .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives. These products can have distinct properties and applications, further expanding the utility of the original compound .

Scientific Research Applications

2,3-dichloro-N-[4-[(5-chloro-2-methylphenyl)sulfamoyl]phenyl]-4-methoxybenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 2,3-dichloro-N-[4-[(5-chloro-2-methylphenyl)sulfamoyl]phenyl]-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, modulating their activity. The chloro and methoxy groups may enhance binding affinity and selectivity, contributing to the compound’s overall biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamides and chlorinated benzene derivatives, such as:

Uniqueness

The presence of multiple chloro groups, along with the sulfonamide and methoxy functionalities, allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts .

Properties

Molecular Formula

C20H17Cl3N2O5S2

Molecular Weight

535.8g/mol

IUPAC Name

2,3-dichloro-N-[4-[(5-chloro-2-methylphenyl)sulfamoyl]phenyl]-4-methoxybenzenesulfonamide

InChI

InChI=1S/C20H17Cl3N2O5S2/c1-12-3-4-13(21)11-16(12)25-31(26,27)15-7-5-14(6-8-15)24-32(28,29)18-10-9-17(30-2)19(22)20(18)23/h3-11,24-25H,1-2H3

InChI Key

HOYNBIXFOPJNPU-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C(=C(C=C3)OC)Cl)Cl

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C(=C(C=C3)OC)Cl)Cl

Origin of Product

United States

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